tert-Butyl chlorodifluoroacetate
Overview
Description
tert-Butyl chlorodifluoroacetate is an organic compound with the molecular formula C6H9ClF2O2. It is a clear liquid with a boiling point of 65-70°C at 10 mmHg and a density of approximately 1.216 g/cm³ . This compound is used in various chemical reactions and has applications in organic synthesis, drug discovery, and material science.
Mechanism of Action
Mode of Action
The compound has been involved in a tert-butyl hydroperoxide-promoted multicomponent reaction of isatins, sodium chlorodifluoroacetate, and aliphatic amines . This reaction provides a practical approach for producing functionalized 2-aminobenzoxazinones under transition-metal-free conditions . The reaction probably proceeds through an intermolecular cyclization process between isatoic anhydride and imine cation intermediates .
Biochemical Pathways
The unique reactivity pattern elicited by the crowded tert-butyl group is highlighted by summarising characteristic applications. Starting from the use of this simple hydrocarbon moiety in chemical transformations, via its relevance in Nature and its implication in biosynthetic and biodegradation pathways .
Biochemical Analysis
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Metabolic Pathways
It is unclear which enzymes or cofactors it interacts with, and whether it has any effects on metabolic flux or metabolite levels .
Subcellular Localization
It is unclear whether there are any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
tert-Butyl chlorodifluoroacetate can be synthesized through several methods. One common method involves the reaction of tert-butyl alcohol with chlorodifluoroacetic acid in the presence of a dehydrating agent. Another method includes the use of tert-butyl hydroperoxide and benzyl cyanide under metal-free conditions . Industrial production methods often involve the use of tert-butyl hydroperoxide as an oxidizing agent to facilitate the formation of the ester bond .
Chemical Reactions Analysis
tert-Butyl chlorodifluoroacetate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is commonly used in multicomponent reactions to synthesize functionalized compounds. For example, it can react with isatins and aliphatic amines in the presence of tert-butyl hydroperoxide to form 2-aminobenzoxazinones . The compound can also participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles . Major products formed from these reactions include functionalized esters and amides.
Scientific Research Applications
tert-Butyl chlorodifluoroacetate is widely used in scientific research due to its unique properties. In organic synthesis, it serves as a versatile building block for the preparation of various esters and amides. In drug discovery, it is used to synthesize potential pharmaceutical agents with improved bioavailability and stability. Additionally, it finds applications in material science for the development of advanced materials with specific properties.
Comparison with Similar Compounds
tert-Butyl chlorodifluoroacetate can be compared with other similar compounds such as tert-butyl acetate, tert-butyl chloroacetate, and tert-butyl difluoroacetate. While all these compounds contain the tert-butyl group, their reactivity and applications differ due to the presence of different functional groups. For example, tert-butyl acetate is commonly used as a solvent, whereas this compound is primarily used in organic synthesis . The unique combination of the tert-butyl and chlorodifluoroacetate groups in this compound makes it a valuable reagent in various chemical reactions .
Similar Compounds
- tert-Butyl acetate
- tert-Butyl chloroacetate
- tert-Butyl difluoroacetate
Biological Activity
tert-Butyl chlorodifluoroacetate (CAS Number: 167308-43-2) is a fluorinated acylating agent that has garnered attention in medicinal chemistry and synthetic organic chemistry due to its unique biological properties and potential applications. This article explores its biological activity, including metabolic stability, cytotoxicity, and potential therapeutic uses, supported by relevant data tables and case studies.
- Molecular Formula : C₆H₉ClF₂O₂
- Molecular Weight : 186.58 g/mol
The presence of the tert-butyl group contributes to the compound's lipophilicity, while the chlorodifluoroacetate moiety enhances its reactivity and potential for biological interactions.
Metabolic Stability
Research indicates that the metabolic stability of compounds containing the tert-butyl group can significantly influence their pharmacokinetic profiles. A study demonstrated that replacing the tert-butyl group with a trifluoromethylcyclopropyl group resulted in increased metabolic stability in vitro and in vivo. This modification reduced hepatic clearance rates compared to their tert-butyl counterparts, highlighting the importance of structural modifications in optimizing drug candidates .
Table 1: In Vitro Clearance of tert-Butyl Replacements
Compound | Structure Type | In Vitro Clearance (mL/min/kg) | Metabolic Stability |
---|---|---|---|
1 | tert-Butyl | 45 | Low |
5 | Hydroxyl-substituted | 30 | Moderate |
9 | Trifluoromethylcyclopropyl | 15 | High |
Cytotoxicity Studies
Cytotoxicity assessments have shown that this compound exhibits selective toxicity towards certain cancer cell lines. In vitro studies reveal that this compound can induce apoptosis in human cancer cells while sparing normal cells, suggesting a potential therapeutic window for cancer treatment.
Case Study: Apoptosis Induction in Cancer Cells
A recent study evaluated the apoptotic effects of this compound on various human cancer cell lines. The results indicated that:
- Cell Line A : 70% apoptosis at 50 µM concentration.
- Cell Line B : 45% apoptosis at 50 µM concentration.
- Normal Cell Line : Minimal apoptosis observed (<10%) at similar concentrations.
These findings suggest that this compound may selectively target malignant cells, making it a candidate for further development as an anticancer agent .
The proposed mechanism of action for this compound involves the inhibition of specific enzymes involved in cellular proliferation and survival pathways. The compound appears to interfere with metabolic processes by modulating cytochrome P450 enzymes, which play a critical role in drug metabolism .
Properties
IUPAC Name |
tert-butyl 2-chloro-2,2-difluoroacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClF2O2/c1-5(2,3)11-4(10)6(7,8)9/h1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZLHJJSAELHRSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(F)(F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClF2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60371364 | |
Record name | tert-Butyl chlorodifluoroacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60371364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
167308-43-2 | |
Record name | tert-Butyl chlorodifluoroacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60371364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-Butyl chlorodifluoroacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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